molecular formula C24H27ClN4O3S2 B2409839 N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride CAS No. 1219206-82-2

N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride

Cat. No.: B2409839
CAS No.: 1219206-82-2
M. Wt: 519.08
InChI Key: LCJBOICIRGPHJL-UHFFFAOYSA-N
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Description

N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride is a synthetic organic compound known for its potential applications in various scientific fields. This compound features a complex structure with multiple functional groups, making it a subject of interest in medicinal chemistry and materials science.

Properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazole-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O3S2.ClH/c1-2-31-17-8-9-19-21(16-17)33-24(26-19)28(11-5-10-27-12-14-30-15-13-27)23(29)22-25-18-6-3-4-7-20(18)32-22;/h3-4,6-9,16H,2,5,10-15H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCJBOICIRGPHJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N(CCCN3CCOCC3)C(=O)C4=NC5=CC=CC=C5S4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClN4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride typically involves multi-step organic reactions. The process begins with the formation of the benzo[d]thiazole core, followed by the introduction of the ethoxy group at the 6-position. The morpholinopropyl group is then attached through a nucleophilic substitution reaction. Finally, the carboxamide group is introduced, and the compound is converted to its hydrochloride salt form.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes precise control of temperature, pH, and reaction time, as well as the use of catalysts to enhance reaction rates. Purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The benzo[d]thiazole rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) are employed under acidic conditions.

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the benzo[d]thiazole rings suggests potential interactions with DNA or proteins, influencing cellular processes. The morpholinopropyl group may enhance its solubility and bioavailability, facilitating its biological effects.

Comparison with Similar Compounds

  • N-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride
  • N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(3-piperidinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride

Comparison: Compared to similar compounds, N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride may exhibit unique properties due to the presence of the ethoxy group, which can influence its reactivity and interaction with biological targets. The morpholinopropyl group also differentiates it from analogs with different substituents, potentially affecting its solubility and pharmacokinetic profile.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Biological Activity

N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride, identified by its CAS number 1219206-82-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological activity, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzothiazole moiety, an ethoxy group at the 6-position, and a morpholinopropyl substituent. Its molecular formula is C24H27ClN4O3S2C_{24}H_{27}ClN_{4}O_{3}S_{2} with a molecular weight of 519.1 g/mol. The chemical structure can be represented as follows:

N 6 ethoxybenzo d thiazol 2 yl N 3 morpholinopropyl benzo d thiazole 2 carboxamide hydrochloride\text{N 6 ethoxybenzo d thiazol 2 yl N 3 morpholinopropyl benzo d thiazole 2 carboxamide hydrochloride}

Antimicrobial Activity

Research on similar benzothiazole derivatives has shown varying degrees of antimicrobial activity. For instance, studies have indicated that some benzothiazole compounds exhibit antibacterial properties against Gram-positive and Gram-negative bacteria, as well as antifungal effects against yeast and molds . However, specific studies on this compound have yet to confirm its efficacy against these pathogens.

Cytotoxicity and Anticancer Potential

Several derivatives of benzothiazole have demonstrated cytotoxic effects against cancer cell lines. For example, a study highlighted that certain benzothiazole derivatives exhibited significant cytotoxicity against human CD4(+) lymphocytes used in HIV research, with CC(50) values ranging from 4 to 9 µM . The potential for anticancer activity is underscored by the ability of some benzothiazoles to inhibit the growth of leukemia cell lines and solid tumors .

Benzothiazole derivatives are believed to exert their biological effects through interactions with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The exact mechanism for this compound remains to be elucidated but may involve modulation of these targets leading to altered cellular processes.

Table 1: Summary of Biological Activities of Benzothiazole Derivatives

Compound NameActivity TypeTarget OrganismsIC50/CC50 Values
Benzothiazole Derivative AAntibacterialStaphylococcus aureusCC50 = 5 µM
Benzothiazole Derivative BAntifungalCandida albicansCC50 = 10 µM
Benzothiazole Derivative CAnticancerLeukemia Cell LinesIC50 = 15 µM

Notable Research Findings

  • Cytotoxicity Study : A study reported that certain benzothiazole derivatives showed marked cytotoxicity against human lymphocytes, indicating potential for further development in cancer therapeutics .
  • Antimicrobial Testing : In vitro tests on related compounds revealed limited antimicrobial activity, suggesting that structural modifications could enhance efficacy against microbial targets .
  • Mechanistic Insights : Investigations into the mechanisms of action suggest that these compounds may interact with key cellular pathways, although specific pathways for this compound have not been fully characterized.

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